Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate
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Overview
Description
Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, resulting in the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as nitro, amino, and ester groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate has several scientific research applications:
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular processes. Additionally, the quinoline core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate include other quinoline derivatives with different substituents, such as:
- Ethyl 2-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate
- Ethyl 2-(3-aminophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate
- Ethyl 2-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential for redox reactions, while the quinoline core provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-18(22)13-10-15(11-5-3-6-12(9-11)20(23)24)19-14-7-4-8-16(21)17(13)14/h3,5-6,9-10H,2,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUGGZIBFCIFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)CCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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